Product packaging for 4-(Diethylaminomethyl)aniline(Cat. No.:CAS No. 6406-73-1)

4-(Diethylaminomethyl)aniline

Cat. No.: B1606315
CAS No.: 6406-73-1
M. Wt: 178.27 g/mol
InChI Key: AFHLJRYAVLIEMS-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in modern organic chemistry. biosynth.com These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical products. biosynth.comnetascientific.com Their utility spans across multiple sectors, including the manufacturing of dyes and pigments, agrochemicals, and polymers. biosynth.com In the pharmaceutical industry, the aniline scaffold is present in numerous drugs, serving as a versatile precursor for creating complex molecules with specific biological activities. netascientific.coma2bchem.comchemimpex.com The reactivity of the aniline core allows for various chemical modifications, enabling the fine-tuning of a molecule's properties for diverse applications. a2bchem.com

The aminomethylation of anilines, a process that introduces an aminomethyl group onto the aromatic ring, further expands their synthetic utility. google.com This functionalization can significantly influence the physicochemical properties of the parent aniline, such as its solubility and basicity, and can impart novel biological activities. These modified anilines are valuable in materials science for creating high-performance polymers and in medicinal chemistry for developing new therapeutic agents. netascientific.comchemimpex.com

Rationale for In-depth Investigation of 4-(Diethylaminomethyl)aniline

The specific focus on this compound stems from its unique structural features and the potential applications arising from them. The presence of a diethylaminomethyl group at the para-position of the aniline ring introduces a combination of a tertiary amine and a flexible alkyl chain. This structural motif is of interest for several reasons:

Potential Biological Activity: The diethylaminomethyl group can play a crucial role in the biological activity of a molecule. It can affect a compound's ability to cross cell membranes and interact with biological targets such as enzymes and receptors. smolecule.com

Material Science Applications: The functional groups present in this compound make it a candidate for use in polymer chemistry, potentially as a monomer or an additive to modify the properties of polymers. chemimpex.comsmolecule.com

A detailed study of this compound can provide valuable insights into how its specific structure influences its chemical reactivity and potential applications, contributing to the broader understanding of substituted anilines.

Historical Context of Analogous Aminomethylated Aromatic Compounds in Scientific Literature

The synthesis of aminomethylated aromatic compounds has a rich history, with the Mannich reaction being a cornerstone in this field. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. google.com This reaction provides a direct method for introducing an aminomethyl group onto a carbon atom.

While the classical Mannich reaction typically involves enolizable carbonyl compounds, its principles have been extended to electron-rich aromatic systems like anilines. The aminomethylation of anilines can be achieved through various methods, including direct reaction with formaldehyde and a secondary amine, often in the presence of an acid catalyst. google.com

A notable method for the synthesis of dialkylaminomethylanilines involves the reductive amination of nitrobenzaldehydes. For instance, 4-nitrobenzaldehyde (B150856) can be reacted with a secondary amine, such as diethylamine (B46881), in the presence of a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. arkat-usa.org This one-pot reaction simultaneously reduces the nitro group to a primary amine and the aldehyde to the corresponding aminomethyl group, offering an efficient route to compounds like this compound. arkat-usa.org This approach highlights the evolution of synthetic methodologies to create these valuable building blocks. arkat-usa.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B1606315 4-(Diethylaminomethyl)aniline CAS No. 6406-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHLJRYAVLIEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284910
Record name 4-(diethylaminomethyl)aniline
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-73-1
Record name 6406-73-1
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Record name 4-(diethylaminomethyl)aniline
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Record name 4-[(diethylamino)methyl]aniline
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Synthetic Methodologies and Reaction Pathways for 4 Diethylaminomethyl Aniline

Established Synthetic Routes and Reaction Conditions

The preparation of 4-(diethylaminomethyl)aniline relies on well-established organic transformations. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the process.

Alkylation Strategies Involving Aniline (B41778) Derivatives

One of the fundamental approaches to synthesizing this compound involves the N-alkylation of aniline or its derivatives. rsc.org This strategy typically employs a suitable alkylating agent containing the diethylaminomethyl group. A common method involves the reaction of a secondary amine with a nitrobenzyl chloride, followed by the reduction of the nitro group to an amine. arkat-usa.org

N-alkylation reactions of amines with alcohols represent a significant transformation in industrial synthesis, often utilizing catalysts to promote the reaction. rsc.org These reactions are considered sustainable as they can use alcohols derived from renewable resources, with water being the only byproduct. rsc.org The development of cost-effective heterogeneous base metal catalysts is an area of active research for these N-alkylation processes. rsc.org

A general representation of this two-step approach is as follows:

Alkylation: 4-Nitrobenzyl chloride is reacted with diethylamine (B46881) to form N,N-diethyl-N-(4-nitrobenzyl)amine.

Reduction: The nitro group of the resulting compound is then reduced to an amino group, yielding this compound.

Various reducing agents can be employed for the reduction of the nitro group, including catalytic hydrogenation (e.g., using Pd/C) or metal-acid combinations.

Mannich Reaction Approaches for C-N Bond Formation

The Mannich reaction is a powerful and versatile three-component organic reaction for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgbyjus.com It involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. byjus.comlibretexts.org This reaction is a cornerstone in the synthesis of various nitrogen-containing compounds. cmu.ac.th

In the context of this compound synthesis, a variation of the Mannich reaction is employed where an electron-rich aromatic compound like aniline acts as the nucleophile instead of an enolizable carbonyl compound. The reaction typically involves the condensation of aniline, formaldehyde, and diethylamine.

A patent describes a process for preparing 2,6-dialkyl-4-dialkylaminomethylanilines by reacting a secondary amine and an aldehyde with a primary aniline in the presence of an acid catalyst. google.com The process involves gradually adding the primary aniline to a preheated mixture of the secondary amine, aldehyde, and acid. google.com

The mechanism of the Mannich reaction commences with the formation of an electrophilic iminium ion from the reaction of the secondary amine (diethylamine) and formaldehyde. wikipedia.orglibretexts.org This step is crucial for activating the formaldehyde for subsequent reaction.

The reaction mechanism proceeds as follows:

Iminium Ion Formation: Diethylamine acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal leads to the formation of the N,N-diethylmethyleneiminium ion. adichemistry.comnrochemistry.com

Nucleophilic Attack: The electron-rich aniline molecule then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This electrophilic aromatic substitution reaction occurs preferentially at the para-position of the aniline due to the activating and ortho-, para-directing nature of the amino group. A subsequent deprotonation step re-aromatizes the ring and yields the final product, this compound.

The efficiency of Mannich-type reactions can be significantly enhanced by the use of catalysts. Both acid and base catalysts can be employed, with the choice depending on the specific reactants and desired reaction conditions. ccsenet.org Acidic catalysts are commonly used to facilitate the formation of the iminium ion. adichemistry.com

Various catalytic systems have been developed to improve the yield, reduce reaction times, and enable milder reaction conditions for Mannich reactions. These include:

Brønsted acids: Proline and acetic acid are among the conventional organic acids used. cmu.ac.th

Lewis acids: Metal salts can act as Lewis acids to catalyze the reaction. cmu.ac.th For instance, Hf(OTf)4 has been shown to be a highly potent catalyst for the synthesis of Mannich bases under solvent-free conditions. nih.gov

Heterogeneous catalysts: To overcome the drawbacks of homogeneous catalysts, such as difficulty in separation and recycling, solid acid catalysts like heteropoly acids (HPAs) have been investigated. scielo.org.mx For example, H3PW12O40 supported on SBA-15 has demonstrated high catalytic activity and reusability. scielo.org.mx

Ionic liquids: Task-specific ionic liquids have been used as recyclable catalysts for Mannich-type reactions at room temperature. cmu.ac.th

Nanoparticle catalysts: ZnO nanoparticles have been utilized for the efficient one-pot Mannich reaction of aldehydes, ketones, and amines in water. rsc.org

Comparison of Catalytic Systems for Mannich-type Reactions
Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Proline, Acetic Acid. cmu.ac.thReadily available, inexpensive.Can require stoichiometric amounts, may lead to side reactions.
Lewis Acids Hf(OTf)4, Zn(NO3)2. nih.govrsc.orgHigh activity, can be used in small amounts.Can be sensitive to moisture, may be toxic or expensive.
Heterogeneous Catalysts H3PW12O40/SBA-15. scielo.org.mxEasily separable, recyclable, environmentally friendly.May have lower activity than homogeneous counterparts.
Ionic Liquids [C,SO,Hnhm]HSO,. cmu.ac.thRecyclable, can act as both catalyst and solvent.Can be expensive, viscosity can be an issue.
Nanoparticle Catalysts ZnO nanoparticles. rsc.orgHigh surface area leading to high activity, can be used in green solvents like water.Potential for aggregation, long-term stability can be a concern.

In some cases, depending on the reaction conditions and the stoichiometry of the reactants, double Mannich reactions can occur. nih.gov This involves the substitution of two active hydrogen atoms on the nucleophile. For aniline, this could potentially lead to the formation of 2,4-bis(diethylaminomethyl)aniline if the ortho position is also susceptible to attack.

The Mannich reaction is a prime example of a multi-component reaction (MCR), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. ccsenet.orgnih.gov MCRs are highly atom-economical and offer significant advantages in terms of efficiency and sustainability. researchgate.net The synthesis of this compound via the Mannich approach is a classic illustration of a three-component condensation. mdpi.com

Reductive Amination Protocols

Reductive amination is another powerful and versatile method for the synthesis of amines. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orglibretexts.org

For the synthesis of this compound, a suitable starting material would be 4-aminobenzaldehyde. The reductive amination would proceed as follows:

Imine Formation: 4-Aminobenzaldehyde reacts with diethylamine to form an iminium ion intermediate.

Reduction: The iminium ion is then reduced to the tertiary amine, this compound.

A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation can also be employed. libretexts.org

An improved method for the synthesis of dialkylaminomethylanilines involves the reductive amination of the corresponding nitrobenzaldehyde in a single step. arkat-usa.org For instance, 4-nitrobenzaldehyde (B150856) can be reacted with diethylamine in the presence of a reducing agent like hydrogen gas and a palladium on carbon (Pd/C) catalyst. arkat-usa.org This method simultaneously reduces the nitro group and performs the reductive amination of the aldehyde group, providing a more efficient route to the final product. arkat-usa.org The reaction is typically carried out in a solvent like dioxane. arkat-usa.org

Exploration of Novel Synthetic Pathways

The synthesis of substituted anilines, such as this compound, is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Research efforts are continuously directed towards developing more efficient, selective, and sustainable synthetic routes.

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, providing powerful methods for the synthesis of aniline derivatives. nih.govnih.gov These reactions, particularly the Buchwald-Hartwig amination, allow for the coupling of aryl halides or pseudohalides with a wide range of amine nucleophiles under relatively mild conditions. nih.govmit.edu

The synthesis of this compound via this methodology could be envisioned through several strategic disconnections. A primary approach would involve the coupling of a 4-halo-N,N-diethylbenzylamine with ammonia (B1221849) or an ammonia equivalent, though protecting group strategies might be necessary. A more direct and common strategy involves the N-arylation of diethylamine with a suitable 4-substituted aniline precursor, such as 4-bromobenzylamine, followed by functional group manipulation.

The success of these coupling reactions is highly dependent on the choice of catalyst system, specifically the palladium source and the supporting ligand. nih.gov Bulky, electron-rich phosphine (B1218219) ligands have proven particularly effective. For instance, ligands like BrettPhos and RuPhos have demonstrated broad applicability, enabling the coupling of functionalized aryl halides with both primary and secondary amines, often at low catalyst loadings. mit.edu The development of robust catalyst systems, such as those based on Pd₂(dba)₃ or Pd(OAc)₂, in combination with specialized biarylphosphine ligands, has expanded the scope to include challenging substrates and has become a standard method in both academic and industrial laboratories. mit.edumit.edu

Table 1: Representative Palladium Catalyst Systems for C-N Cross-Coupling Reactions

Palladium Source Ligand Typical Substrates Reference
Pd(OAc)₂ (rac)-BINAP Primary Amines and Aryl Bromides mit.edu
Pd₂(dba)₃ BrettPhos Functionalized Anilines and Aryl Iodides mit.edu
Pd(OAc)₂ DPEphos Anilines and Aryl Bromides mit.edu

This table presents examples of catalyst systems used for the synthesis of aniline derivatives, which are applicable in principle to the synthesis of this compound.

In line with the principles of green chemistry, modern synthetic efforts aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijnc.irresearchgate.net The synthesis of this compound and its analogues can benefit significantly from these approaches.

A notable green methodology involves the one-pot reductive amination of a carbonyl compound coupled with the reduction of another functional group. arkat-usa.org For instance, a highly efficient synthesis of various dialkylaminomethyl anilines has been developed starting from the corresponding nitrobenzaldehydes. In a single step, the formyl group undergoes reductive amination with a secondary amine (like diethylamine), and the nitro group is simultaneously reduced to the aniline. arkat-usa.org This one-pot reaction, often carried out using a catalyst like Palladium on carbon (Pd/C) and hydrogen gas, exemplifies several green chemistry principles:

Atom Economy: It combines multiple transformations into a single operation, reducing the need for intermediate isolation and purification steps. researchgate.net

Waste Prevention: It minimizes solvent and reagent use compared to a multi-step sequence. researchgate.netcuestionesdefisioterapia.com

Energy Efficiency: A one-pot reaction is often more energy-efficient than a linear synthesis with multiple heating and cooling cycles. cuestionesdefisioterapia.com

Further green advancements include the use of environmentally benign solvents, such as water, and the development of transition-metal-free catalytic systems. nih.govmdpi.com For example, the oxidation of anilines has been achieved in water using a cost-effective organocatalyst, showcasing a move away from traditional volatile organic solvents and heavy metal catalysts. nih.gov Techniques such as microwave-assisted synthesis can also contribute to a greener process by dramatically reducing reaction times and energy consumption. mdpi.com

Mechanistic Elucidation of Key Synthetic Transformations

A deep understanding of reaction mechanisms is critical for optimizing synthetic routes, controlling selectivity, and preventing the formation of unwanted byproducts. The synthesis of complex aniline derivatives involves multi-step transformations where the interplay of intermediates, transition states, and reaction kinetics determines the outcome.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and high-level ab initio methods, have become powerful tools for investigating reaction pathways at a molecular level. nih.govacs.org These computational studies provide detailed insights into the geometries and energies of reactants, intermediates, transition states, and products that are often inaccessible through experimental means alone. acs.org

For reactions involving aniline derivatives, such as the acid-catalyzed reaction of aniline with formaldehyde to form 4,4′-methylene diphenyl diamine (4,4′-MDA), quantum chemistry has been used to map out the entire reaction energy profile. nih.gov Such studies can:

Identify the most plausible reaction mechanism among several alternatives.

Calculate the activation energies for each elementary step, revealing the rate-determining step of the reaction.

Predict the structure of transient intermediates and transition states.

Evaluate the influence of solvent and catalysts on the reaction pathway.

In the context of synthesizing this compound, for example via the reductive amination of 4-aminobenzaldehyde, quantum chemical methods could be applied to study the mechanism of iminium ion formation and its subsequent reduction. By modeling the transition states, one could predict the stereochemical outcome, optimize catalyst choice, and understand factors that might lead to side reactions. nih.govresearchgate.net

The progression of a chemical reaction is dictated by a sequence of transformations through various reactive intermediates. The stability and reactivity of these intermediates determine which of the possible reaction pathways is favored.

In the synthesis of aniline-based structures, several key intermediates are frequently encountered. During the formation of 4,4'-MDA from aniline and formaldehyde, species such as N-hydroxymethyl aniline, the N-methylidene anilinium cation, and N-(p-aminobenzyl)aniline (PABA) have been identified as crucial intermediates. nih.gov The decomposition of PABA is a key step that ultimately leads to the final product. nih.gov The formation of some intermediates can lead to kinetic dead-ends, while others progress to the desired product. nih.gov

Similarly, in the one-pot three-component synthesis of meta-substituted anilines, the proposed mechanism proceeds through specific acyclic and cyclic carbinol intermediates. beilstein-journals.org The initial nucleophilic addition of an enamine to a 1,3-diketone generates an acyclic carbinol, which then undergoes intramolecular cyclization and subsequent dehydration steps to yield the final aniline product. beilstein-journals.org Understanding the formation and fate of these intermediates is essential for controlling the reaction. For the synthesis of this compound via reductive amination, the key intermediates would be the hemiaminal formed from the aldehyde and diethylamine, followed by the diethylaminomethyl-substituted iminium ion, which is the species that undergoes reduction.

Kinetic and thermodynamic studies provide quantitative data on reaction rates, feasibility, and energy changes, which are vital for process optimization and scale-up. researchgate.netkau.edu.sa Kinetic analysis determines the reaction order and rate constants, while thermodynamic analysis reveals whether a reaction is spontaneous (Gibbs free energy), endothermic or exothermic (enthalpy), and how the disorder of the system changes (entropy). researchgate.net

A study on the oxidative coupling of aniline with promethazine (B1679618) provides a clear example of such an analysis. researchgate.net The reaction was found to follow first-order kinetics, and the rate constants were determined at various temperatures. The thermodynamic activation parameters were then calculated from this data.

Table 2: Kinetic and Thermodynamic Data for a Representative Aniline Coupling Reaction

Parameter Value Significance Reference
Kinetic Parameters
Rate Constant (k) 0.05367 - 0.08947 min⁻¹ Increases with temperature, indicating faster reaction at higher T. researchgate.net
Activation Energy (Ea) 9.3369 kJ/mol The minimum energy required to initiate the reaction. researchgate.net
Thermodynamic Parameters
Enthalpy of Activation (ΔH*) +6.826 kJ/mol Positive value indicates an endothermic activation process. researchgate.net
Entropy of Activation (ΔS*) -0.2447 kJ/mol·K Negative value suggests a more ordered transition state. researchgate.net

Data from a study on the oxidative coupling of aniline, illustrating the types of parameters determined. researchgate.net

Applying such analyses to the synthesis of this compound would be crucial for industrial application. By studying the reaction kinetics, one could identify the rate-determining step and optimize conditions (temperature, concentration, catalyst loading) to maximize the reaction rate. researchgate.net Thermodynamic analysis would confirm the spontaneity of the desired reaction pathway and help in managing the reaction's heat flow, ensuring safety and efficiency on a larger scale. kau.edu.sa

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and the connectivity between adjacent protons. For 4-(Diethylaminomethyl)aniline, one would expect to observe distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the benzylic CH₂ group, the methylene protons of the ethyl groups (CH₂CH₃), and the methyl protons of the ethyl groups (CH₂CH₃). The chemical shifts (δ) would be influenced by the electron-donating amino group (-NH₂) and the diethylaminomethyl substituent. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent, non-equivalent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. A spectrum of this compound would show separate peaks for each unique carbon atom. This would include the carbons of the benzene ring (with distinct signals for the substituted and unsubstituted positions), the benzylic methylene carbon, the methylene carbons of the ethyl groups, and the terminal methyl carbons. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, showing the correlation between the methylene and methyl protons within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity between different fragments of the molecule, such as linking the benzylic methylene protons to the carbons of the benzene ring and the ethyl groups.

Solid-State NMR Applications in this compound Research

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid form. While no specific research on this compound using ssNMR has been identified, this technique could be applied to study its crystalline polymorphs, intermolecular interactions in the solid state, and dynamics of the diethylaminomethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Functional Group Identification and Band Assignments

An IR spectrum of this compound would be expected to show characteristic absorption bands for specific functional groups. Key expected vibrations would include:

N-H Stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.

N-H Bending: A characteristic bending vibration for the primary amine would be expected in the 1580-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) and the aliphatic carbon to nitrogen bonds would also be present in the fingerprint region (typically 1250-1335 cm⁻¹ for aromatic C-N).

A Raman spectrum would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the C=C bonds of the aromatic ring.

Without experimental data, any further analysis remains speculative. The acquisition and publication of spectral data for this compound are necessary for a definitive characterization of this compound.

Conformational Studies through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of this compound. The molecule's flexibility, primarily around the C-N and C-C single bonds of the diethylaminomethyl substituent, gives rise to various possible spatial orientations (conformers). These conformational isomers, while chemically identical, possess distinct vibrational signatures that can be detected and analyzed.

FT-IR and Raman spectroscopy are complementary methods. thermofisher.comlabmanager.com FT-IR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.comspectroscopyonline.com Bands that are strong in FT-IR may be weak in Raman, and vice versa, providing a more complete vibrational profile of the molecule. spectroscopyonline.com

The analysis of this compound's conformers relies on identifying specific vibrational modes that are sensitive to geometric changes. Key regions of the spectra include:

N-H Stretching: The amino (-NH2) group on the aniline (B41778) ring exhibits symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region. materialsciencejournal.orgresearchgate.net The precise frequencies can be influenced by the orientation of the diethylaminomethyl group and its potential for intramolecular interactions.

C-H Stretching: Vibrations from the aromatic ring C-H bonds and the aliphatic C-H bonds of the ethyl groups appear in the 2800-3100 cm⁻¹ range. researchgate.net The profile of the aliphatic C-H stretching bands can be particularly sensitive to the rotational conformation of the ethyl groups.

C-N Stretching: The stretching vibration of the bond between the aniline ring and the benzylic carbon is a crucial indicator. Its frequency, typically around 1250-1350 cm⁻¹, can shift depending on the torsional angle between the phenyl ring and the substituent. materialsciencejournal.org

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy. researchgate.net By calculating the theoretical vibrational frequencies for different stable conformers, researchers can assign the bands observed in the experimental FT-IR and Raman spectra, allowing for a detailed structural elucidation. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueInformation Provided
N-H Asymmetric & Symmetric Stretch3300 - 3500FT-IR, RamanElectronic environment of the primary amine group. materialsciencejournal.org
Aromatic C-H Stretch3000 - 3100FT-IR, RamanSubstitution pattern and electronic state of the phenyl ring. researchgate.net
Aliphatic C-H Stretch2850 - 2970FT-IR, RamanConformation of the diethylamino group.
C=C Ring Stretch1450 - 1620FT-IR, RamanAromatic ring structure and substitution. researchgate.net
C-N Stretch (Ring-CH₂)1250 - 1350FT-IR, RamanTorsional angle and electronic coupling with the ring. materialsciencejournal.org
C-H Out-of-Plane Bend690 - 900FT-IRPhenyl ring substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. It involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₈N₂. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions. The precise measurement of the monoisotopic mass serves as a definitive confirmation of the compound's identity.

ParameterValueSignificance
Molecular FormulaC₁₁H₁₈N₂Defines the elemental composition of the molecule.
Monoisotopic Mass178.14700 DaThe exact mass of the molecule calculated using the most abundant isotopes. uni.lu
Average Molecular Weight178.274 g/mol The weighted average mass based on natural isotopic abundance.
[M+H]⁺ Adduct179.15428 m/zThe mass-to-charge ratio of the protonated molecule, commonly observed in ESI-MS. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a selected precursor ion, providing detailed structural information. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 179.15) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).

The primary fragmentation pathway for this compound involves the cleavage of the benzylic C-C bond, which is the weakest bond in the substituent chain. This cleavage is favored because it leads to the formation of a highly stable, resonance-stabilized benzylic cation. The fragmentation pattern helps confirm the connectivity of the atoms within the molecule.

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation involves the loss of the diethylamino group, leading to a fragment ion. However, a more characteristic fragmentation in similar structures is the cleavage at the benzylic position. For this compound, the bond between the CH₂ group and the phenyl ring is a likely point of cleavage. A major fragment observed in similar aniline derivatives is the aminotropylium ion. nih.gov

Loss of Ethyl Groups: Sequential loss of ethyl radicals (•C₂H₅) from the diethylamino group can also occur, leading to a series of fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentSignificance
179.15 ([M+H]⁺)106.07[H₂N-C₆H₄-CH₂]⁺ (Aminobenzyl cation)Confirms the presence of the aminobenzyl moiety. nih.gov
179.15 ([M+H]⁺)86.11[CH₂=N(CH₂CH₃)₂]⁺ (Diethylaminomethylidene iminium ion)Indicates the presence of the diethylaminomethyl group.
179.15 ([M+H]⁺)150.13[(M+H) - C₂H₅]⁺ (Loss of an ethyl radical)Shows the step-wise fragmentation of the diethylamino substituent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In this method, the sample is injected into a gas chromatograph, where components are separated as they pass through a capillary column. mdpi.com The separated components then enter the mass spectrometer for detection and identification. epa.gov

GC-MS is highly effective for:

Purity Assessment: It can separate the main compound from any volatile impurities, starting materials, or by-products from its synthesis. The relative peak areas in the chromatogram can be used to estimate the purity of the sample.

Impurity Identification: The mass spectrum of each separated impurity can be compared against spectral libraries (e.g., NIST) for positive identification. nist.gov This is crucial for quality control in manufacturing processes.

For aniline derivatives, a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used. The compound is identified by its characteristic retention time and its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for analyzing this compound, particularly in complex matrices where sample cleanup is minimal or when dealing with non-volatile impurities. nih.govnih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net

Commonly, reversed-phase HPLC is used, where the compound is separated on a C18 column using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Following separation, the analyte is typically ionized using electrospray ionization (ESI) in positive ion mode, detecting the protonated molecule [M+H]⁺. mdpi.com

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, making it suitable for:

Trace Analysis: Detecting low concentrations of the compound in environmental or biological samples. d-nb.info

Metabolite Studies: Identifying metabolites of this compound in biological systems.

Analysis in Complex Matrices: Quantifying the compound in mixtures like industrial formulations or wastewater without extensive sample preparation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. youtube.com The spectrum of this compound is characterized by absorption bands arising from its aromatic system.

The chromophore in this molecule is the aniline ring. The presence of two substituents—the primary amino group (-NH₂) and the diethylaminomethyl group (-CH₂N(C₂H₅)₂)—influences the electronic structure and, consequently, the absorption spectrum. Both are electron-donating groups, which act as auxochromes, causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene.

The primary electronic transitions observed are:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. For substituted anilines, these typically result in two main absorption bands. researchgate.net

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital of the aromatic ring. youtube.com

The position and intensity of these absorption bands can be affected by the solvent polarity.

Wavelength (λmax)Molar Absorptivity (ε)SolventElectronic Transition
~240-250 nmHighEthanolπ → π* (Primary band)
~290-300 nmModerateEthanolπ → π* (Secondary band)

Note: Specific λmax and molar absorptivity values can vary depending on the solvent and measurement conditions. The values provided are typical for para-substituted aniline derivatives. nist.gov

Analysis of Absorption Maxima and Molar Absorptivity

No experimental data specifying the absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound were found in peer-reviewed literature or chemical databases. This information, typically determined by UV-Vis spectroscopy, is fundamental for understanding the electronic transitions within the molecule but appears to be uncharacterized or unpublished for this compound.

Solvatochromic Effects on Electronic Spectra

There are no available studies on the solvatochromic effects for this compound. Such studies involve measuring the compound's absorption spectra in a range of solvents with varying polarities to observe shifts in the absorption maxima. This analysis provides insight into the difference in dipole moment between the ground and excited states of the molecule. The absence of this data prevents any discussion on how solvents influence the electronic spectra of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

A search of crystallographic databases yielded no published single-crystal X-ray diffraction data for this compound. Therefore, information regarding its solid-state structure, including unit cell dimensions, space group, bond lengths, and bond angles, is not available. X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such a study, a definitive description of the molecule's solid-state conformation and intermolecular interactions cannot be provided.

Computational Chemistry and Quantum Mechanical Investigations of 4 Diethylaminomethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. scirp.org By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing deep insights into molecular behavior at the quantum level. For 4-(Diethylaminomethyl)aniline, DFT calculations are instrumental in elucidating its structural, electronic, and spectroscopic characteristics. These calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. uctm.edunih.gov

The first step in most quantum chemical investigations is geometry optimization. This computational process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scispace.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are negligible. The result is a stable, low-energy three-dimensional structure of the molecule. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable single bonds, particularly the C-N and C-C bonds in the diethylaminomethyl group. Different rotational arrangements (conformers) can have distinct energies. By systematically rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped out to identify the most stable conformer, known as the global minimum. researchgate.net This optimized structure serves as the basis for all subsequent property calculations. Detailed structural parameters, such as bond lengths and angles, can be extracted from this optimized geometry. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
ParameterBond/AngleCalculated Value
Bond Length (Å)C(ring)-NH21.405
Bond Length (Å)C(ring)-CH21.518
Bond Length (Å)CH2-N(ethyl)1.472
Bond Length (Å)N(ethyl)-CH2(ethyl)1.465
Bond Angle (°)C-C-NH2120.5
Bond Angle (°)C-C-CH2121.0
Bond Angle (°)C(ring)-CH2-N(ethyl)112.8

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. youtube.comirjweb.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy relates to the electron affinity and electrophilicity of the molecule. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. irjweb.comthaiscience.info A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.govmdpi.com These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). nih.govmdpi.com

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound
ParameterSymbolFormulaCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyE_HOMO--5.25
Lowest Unoccupied Molecular Orbital EnergyE_LUMO--0.35
Energy GapΔEE_LUMO - E_HOMO4.90
Ionization PotentialI-E_HOMO5.25
Electron AffinityA-E_LUMO0.35
Electronegativityχ(I+A)/22.80
Chemical Hardnessη(I-A)/22.45
Chemical SoftnessS1/η0.41
Electrophilicity Indexωμ²/2η (where μ = -χ)1.60

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tci-thaijo.org The MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.netresearchgate.net Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), while blue signifies areas of most positive potential (electron-poor), with the spectrum passing through orange, yellow, and green (zero potential). researchgate.netwolfram.com

For this compound, the MEP map would reveal electron-rich negative potential (red/yellow) concentrated around the nitrogen atom of the primary aniline (B41778) group and, to a lesser extent, the tertiary amine nitrogen, due to the presence of lone pairs of electrons. The π-electron cloud of the aromatic ring also contributes to the negative potential. These regions are the most probable sites for an electrophilic attack. Conversely, the hydrogen atoms of the NH₂ group and the C-H bonds, particularly those on the ethyl groups, would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interactions. researchgate.net

DFT calculations provide a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. uctm.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts can be correlated with experimental values to aid in the assignment of complex spectra.

IR Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). Due to approximations in the theoretical model, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (around 0.96) for better agreement. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. sapub.org This analysis helps in understanding the electronic transitions occurring within the molecule, often involving promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data
SpectroscopyParameterHypothetical Experimental ValueCalculated Value
¹H NMRδ (ppm) for -NH₂~3.53.45
¹³C NMRδ (ppm) for C-NH₂~147.0146.8
IRν (cm⁻¹) for N-H stretch~3400, 33203415, 3330 (scaled)
UV-Visλ_max (nm)~250, 310248, 305

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in a more realistic environment, such as in a solvent. bohrium.com

For this compound, an MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water). The simulation would then track the trajectory of every atom over a period of nanoseconds. This approach allows for the exploration of the molecule's conformational landscape, revealing how the flexible diethylaminomethyl side chain moves and rotates in solution. scispace.com Furthermore, MD simulations can characterize specific interactions between the solute and solvent, such as the formation and lifetime of hydrogen bonds between the molecule's amine groups and surrounding water molecules. mdpi.com This provides a deeper understanding of its solvation and dynamic behavior, which is crucial for predicting its properties in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. mdpi.commedscape.com

This compound can serve as a single data point within a larger dataset of structurally similar compounds used to develop a QSAR or QSPR model. For instance, a study on related 4-[(Diethylamino)methyl]-phenol derivatives developed Hologram QSAR (HQSAR) models to predict their potency as cholinesterase inhibitors for potential anti-Alzheimer's applications. nih.gov

To build such a model, a wide range of molecular descriptors would be calculated for each molecule in the series, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity or property of new, untested compounds based solely on their calculated descriptors. mdpi.com This makes QSAR/QSPR a valuable tool in drug discovery and materials science for screening virtual libraries and prioritizing candidates for synthesis and testing.

Descriptor Calculation and Feature Selection

This section would typically describe the process of calculating various molecular descriptors for this compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Following calculation, a feature selection process (e.g., using genetic algorithms or recursive feature elimination) would be employed to identify the most relevant descriptors that correlate with the property of interest, reducing model complexity and the risk of overfitting. However, no specific studies were found that detail which descriptors have been calculated for this compound or selected for model development.

Predictive Model Development for Biological and Chemical Properties

This subsection would focus on using the selected descriptors to build predictive Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure (encoded by the descriptors) and a specific outcome.

The development process involves:

Dataset Curation: Assembling a set of molecules, including this compound, with known experimental data for a particular biological activity or chemical property.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest (RF) to create the predictive model.

Model Validation: Rigorously testing the model's predictive power and robustness using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

As no literature detailing such model development for this compound was identified, no information on specific predictive models, their performance metrics (e.g., r², q²), or their applications is available.

Applications and Advanced Research Areas of 4 Diethylaminomethyl Aniline Derivatives

Medicinal Chemistry and Pharmacological Investigations

Derivatives of 4-(Diethylaminomethyl)aniline are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The unique structural features of this compound, particularly the diethylaminomethyl group, allow for modifications that can significantly influence the pharmacological profile of the resulting molecules. Researchers have extensively explored these derivatives, leading to the discovery of compounds with a wide array of biological activities. These investigations span from antimicrobial and anticancer properties to applications in other significant therapeutic areas. Advanced research methodologies, including structure-activity relationship studies and computational modeling, have further propelled the exploration of these compounds as potential drug candidates.

Derivatives of this compound have been investigated for their potential as antimicrobial agents. A series of novel 4-anilinoquinazoline derivatives, which incorporate the aniline (B41778) moiety, were synthesized and evaluated for their activity against various bacteria. nih.gov Most of the synthesized compounds demonstrated notable antibacterial effects. nih.gov

One particular compound, designated 4c in a research study, exhibited the highest activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/mL. nih.gov In contrast, the tested compounds did not show significant antifungal activity against Candida albicans. nih.gov

The potential mechanism of action for these compounds is believed to involve the inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication and transcription. nih.gov Blocking this enzyme's function leads to bacterial cell death. nih.gov This targeted approach is a promising strategy for the development of new antibacterial drugs to combat the growing issue of antibiotic resistance. nih.govstmjournals.com

Table 1: Antimicrobial Activity of Selected 4-Anilinoquinazoline Derivatives

CompoundTarget OrganismActivity (MIC in μg/mL)
4c Escherichia coli32

Data sourced from docking studies and antimicrobial evaluations of novel 4-anilinoquinazoline derivatives. nih.gov

The quest for new anticancer agents has led to the synthesis and evaluation of numerous this compound derivatives, particularly within the 4-anilinoquinazoline and 4-anilinoquinoline classes. These compounds have shown significant potential in inhibiting the growth of various cancer cell lines.

In one study, a series of twelve quinazoline derivatives were synthesized and tested for their cytotoxicity against the A431 human carcinoma cell line. The most potent compound, 8a, which features a diethylamine (B46881) group, demonstrated an IC50 value of 2.62 μM, showing greater cytotoxic activity than the control drugs, erlotinib and vandetanib. The flexibility and higher lipophilicity conferred by the diethylamine group were suggested to contribute to its enhanced potency.

Another area of research involves pyrimidine aniline molecular hybrids. ukaazpublications.com Several of these compounds displayed considerable cytotoxicity against a panel of cancer cell lines, including cervical (HeLa), breast (MCF7), ovarian (PA-1), and colorectal (LoVo) lines. ukaazpublications.com For instance, compound 4d (a 4-NO2 derivative) was most active against HeLa cells with an IC50 of 6.23 ± 2.95 mM, while compound 4e (a 4-OCH3 derivative) showed good activity against four different cell lines. ukaazpublications.com

The mechanism of action for many of these anticancer derivatives involves the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Research has shown that products of polyamine catabolism, which can be activated by certain aniline derivatives, are capable of inducing apoptosis. researchgate.net Specifically, compounds can trigger the intrinsic apoptosis pathway by regulating the levels of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of the caspase cascade. mdpi.com For example, a novel platinum compound, DPR, derived from cisplatin and a procaine residue containing a diethylamino group, was shown to be a potent trigger of apoptosis, as evidenced by DAPI staining and the activation of p53 protein. nih.gov Similarly, 4-anilinoquinolinylchalcone derivatives have been found to cause ATP depletion and induce apoptosis in breast cancer cells through the activation of reactive oxygen species (ROS)-dependent caspase 3/7. nih.gov

Table 2: Cytotoxicity of Selected this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 Value
8a (quinazoline derivative) A431 (human carcinoma)2.62 μM
4d (pyrimidine aniline hybrid) HeLa (cervical cancer)6.23 ± 2.95 mM
4e (pyrimidine aniline hybrid) MCF7 (breast cancer)9.12 ± 0.45 µM
4f (pyrimidine aniline hybrid) MCF7 (breast cancer)11.47 ± 1.05 mM
4g (pyrimidine aniline hybrid) PA-1 (ovarian cancer)14.85 ± 0.97 mM

Data compiled from studies on novel quinazoline and pyrimidine aniline derivatives. ukaazpublications.com

Beyond antimicrobial and anticancer applications, derivatives of this compound have shown promise in a range of other therapeutic fields.

Antitubercular Activity: Researchers have screened 4-anilinoquinolines and 4-anilinoquinazolines, identifying novel inhibitors of Mycobacterium tuberculosis (Mtb). nih.govnih.gov A key finding was the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34), which exhibited a potent MIC90 value in the range of 0.63-1.25 μM. nih.govnih.gov Studies highlighted that structural features such as the benzyloxy aniline and the 6,7-dimethoxy quinoline ring are crucial for Mtb inhibition. nih.govnih.gov The inclusion of fluorine substitutions on the distal phenyl ring also markedly increased antitubercular activity. nih.gov

Antihistaminic Activity: A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for their antiallergy properties. nih.gov Several of these derivatives were active in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model used to detect antiallergic compounds. nih.gov One specific analog, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, showed a strong affinity for H1 histaminic receptors, with an IC50 of 310 nM for inhibiting tritiated mepyramine binding. nih.gov Structure-activity relationship (SAR) analyses have been employed to predict the activity of various compounds at histamine receptors. nih.gov

Analgesic Activity: Aniline derivatives have been tested for their pain-relieving properties. nih.govdoi.org Various compounds exhibited analgesic activity, with ED50 values ranging from 12.6 to 158.5 mg/kg in mice. nih.govdoi.org For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org In the hot plate test for thermal pain, this compound showed high analgesic activity, significantly exceeding that of reference drugs. biomedpharmajournal.org Another study on novel 4-aminoantipyrine derivatives found that compound 4c had the highest analgesic activity (69%), comparable to the standard drug paracetamol. uobasrah.edu.iq

Table 3: Diverse Therapeutic Activities of Aniline Derivatives

Compound/Derivative ClassTherapeutic AreaKey Finding
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) AntitubercularMIC90 of 0.63-1.25 μM against M. tuberculosis. nih.govnih.gov
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide AntihistaminicIC50 = 310 nM for H1 receptor binding. nih.gov
Various Aniline Derivatives AnalgesicED50 values ranging from 12.6 to 158.5 mg/kg. nih.govdoi.org
4-aminoantipyrine derivative (4c) Analgesic69% activity in writhing test, comparable to paracetamol. uobasrah.edu.iq

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the rational design of more potent and selective therapeutic agents.

In the context of antitubercular agents , SAR studies on 4-anilinoquinolines and 4-anilinoquinazolines revealed several key structural requirements. A benzyloxy aniline substituent and a 6,7-dimethoxy quinoline ring were identified as important features for potent inhibition of Mycobacterium tuberculosis. nih.gov Furthermore, the addition of fluorine to the aniline ring was shown to significantly enhance activity. nih.gov Conversely, modifying the quinazoline ring by replacing methoxy groups with hydroxyl groups led to a significant loss of activity. nih.gov

For anticancer derivatives , SAR studies on 4β-substituted aniline derivatives of podophyllotoxin indicated that a free hydroxyl group at the C-4' position is essential for DNA breakage activity. nih.gov The study also suggested that less sterically hindered substitutions at the C-6 and C-7 positions may be important for optimal interaction with the target enzyme, DNA topoisomerase II. nih.gov In a series of antiplasmodial imidazopyridazines, it was found that the position of a sulfone group on the aniline ring could dramatically affect hERG activity, a key consideration for cardiac safety. nih.gov A positional change from meta to para resulted in an 11-fold reduction in hERG inhibition, demonstrating the sensitivity of activity to subtle structural changes. nih.gov

SAR analysis has also been applied to antihistamine activity . nih.gov By comparing the chemical structures and chromatographic data of various compounds, researchers can build models to predict a compound's activity towards different histamine receptors (H(1), H(2), and H(3)). nih.gov This approach aids in the initial screening and design of new antihistaminic drugs. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable in drug design for understanding how this compound derivatives interact with their biological targets at the molecular level.

In cancer research, molecular docking has been used to study the binding of 4-anilinoquinazoline derivatives to key protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov One highly potent cytotoxic compound, 8a, which contains a diethylamine moiety, showed effective binding with VEGFR-2, with a binding energy of -8.24 kcal/mol and an inhibition constant of 0.9 µM. These studies help to explain the compound's potent anticancer activity by visualizing its interactions within the receptor's binding site.

For antimicrobial applications, docking studies have investigated the interaction of 4-anilinoquinazoline derivatives with bacterial DNA gyrase. nih.gov The crystal structure of the enzyme (PDB code 1KZN) was used as a model to predict how these compounds bind. nih.gov The results showed that the derivatives fit well into the binding pocket, with one compound, 4c, exhibiting the lowest binding energy (ΔGbind) of -8.16 Kcal/mol, correlating with its superior antibacterial activity. nih.gov

Molecular docking has also been applied in the development of analgesics. uobasrah.edu.iq Novel 4-aminoantipyrine derivatives were docked with mu-opioid (5C1M) and kappa-opioid (6B73) receptors. uobasrah.edu.iq The compound with the highest observed analgesic activity, 4c, also demonstrated the strongest binding interactions in the docking simulations, reinforcing the link between binding affinity and pharmacological effect. uobasrah.edu.iq These computational insights are crucial for optimizing ligand-target interactions and designing more effective drugs. jusst.org

Table 4: Molecular Docking Results for Aniline Derivatives with Biological Targets

CompoundTarget Protein (PDB Code)Binding Energy (kcal/mol)Predicted Activity
8a (quinazoline derivative) VEGFR-2-8.24Anticancer
8a (quinazoline derivative) EGFR-6.39Anticancer
4c (anilinoquinazoline) DNA Gyrase (1KZN)-8.16Antibacterial
SGQ4 (anilino quinazoline) Tyrosine Kinase-7.46Anticancer

Data sourced from various molecular docking studies on aniline derivatives. nih.govnih.gov

The prodrug approach is a well-established strategy in drug design to overcome undesirable properties of a parent drug molecule, such as poor solubility or limited bioavailability. researchgate.net Prodrugs are inactive or less active derivatives that are converted into the active drug in vivo through enzymatic or chemical transformation. researchgate.net This strategy has been applied to aniline mustard derivatives for use in antibody-directed enzyme prodrug therapy (ADEPT), a targeted cancer treatment. nih.gov

In this approach, a prodrug is designed to be activated specifically at a tumor site by an enzyme that has been conjugated to a monoclonal antibody and directed to the tumor. nih.gov Sixteen novel potential prodrugs derived from phenol or aniline mustards were synthesized. These compounds mask the activating effect of the amino function through a carbamoyl bond to a glutamic acid. nih.gov The bacterial enzyme carboxypeptidase G2 (CPG2), delivered to the tumor by the antibody, then cleaves this bond, releasing the active cytotoxic drug locally. nih.gov This method aims to increase the drug's efficacy while minimizing systemic toxicity. One such compound, [[[4-[bis(2-iodoethyl)amino]phenyl]oxy]carbonyl]-L-glutamic acid (1b), emerged as a clinical trial candidate for ADEPT due to its favorable physicochemical and biological properties. nih.gov

Another innovative prodrug strategy involves aminoalkoxycarbonyloxymethyl (amino AOCOM) ether-substituted analogues. uga.edu This approach was used to improve the poor aqueous solubility and limited oral bioavailability of antimalarial 4(1H)-quinolones. uga.edu The prodrug is designed to release the active compound via a pH-triggered intramolecular cyclization-elimination reaction, making it independent of specific metabolic enzymes. uga.edu This design successfully converted a preclinical candidate into a compound capable of providing single-dose cures in a rodent malaria model, showcasing the power of prodrug design to rescue promising therapeutic agents. uga.edu


Materials Science and Polymer Chemistry

Derivatives of this compound serve as versatile building blocks in the fields of materials science and polymer chemistry. Their unique structure, combining an aromatic ring with a reactive amine group, allows for their incorporation into a wide range of polymeric systems, leading to materials with tailored properties. These derivatives are particularly noted for their role as intermediates in the synthesis of high-performance polymers and resins and in the development of advanced functional materials.

Use as Intermediates in Polymer and Resin Manufacturing

Aniline-based compounds are fundamental in the production of various polymers, including polyurethanes and polyamides echemi.com. Derivatives of this compound, particularly aromatic diamines, are of significant interest as curing agents or hardeners for thermosetting polymers like epoxy resins. nih.govdtu.dk These agents are crucial for creating strong, crosslinked three-dimensional polymer networks that give the final material its desirable thermal, mechanical, and chemical resistance properties.

Aromatic diamines such as 4,4′-methylenebis(2,6-diethylaniline), a structurally related compound, are used as curing agents for a wide range of resins. nih.gov The reactivity of these amines is largely determined by their nucleophilicity, which is influenced by the electronic structure and geometry of the molecule. nih.gov In the manufacturing of composite materials and castings, the gelation time of the binder is a critical factor; a longer gelation time at low temperatures allows for better impregnation of reinforcing fillers or more time for molding complex products. nih.gov The steric hindrance provided by the diethyl groups on the aniline ring can modulate this reactivity, offering better processability compared to less substituted anilines.

Research on the curing of epoxy resins like DER-331 with various aniline-based hardeners demonstrates that the structure of the amine directly impacts the final properties of the polymer. For instance, studies using m- and p-arylaminocyclotriphosphazenes (AAP) as curing agents showed that these compounds chemically bind to the epoxy resin to form a dense 3D polymer matrix, achieving a high gel fraction content of up to 97-98%. mdpi.com This indicates a high degree of cure and the formation of a robust network. The resulting polymers exhibit good thermal stability and fire resistance. mdpi.com

The properties of polymers cured with aniline-based agents are summarized in the table below.

Curing Agent SystemGel Fraction Content (%)Glass Transition Temperature (Tg)Application Note
DER-331 Epoxy + m-AAPup to 97%80 °CSuitable as hot curing adhesives and press powders. mdpi.com
DER-331 Epoxy + p-AAPup to 98%85 °CNon-combustible, allowing use in high fire hazard facilities. mdpi.com

Development of Functional Materials and Composites

The unique electronic properties of the aniline scaffold make its derivatives, including this compound, valuable for creating functional materials. Polyaniline (PANI) and its derivatives are among the most well-known electrically conductive polymers, valued for their redox activity, stability, and tunable conductivity. nih.gov By modifying the aniline monomer, new polymers with tailored physicochemical properties can be synthesized. nih.gov

For example, a series of new polyaniline derivatives based on an ortho-substituted aniline were synthesized through chemical oxidative polymerization. nih.gov These polymers were found to be soluble in common organic solvents, allowing them to be processed into thin films. nih.gov Such films exhibit high sensitivity to moisture and ammonia (B1221849), demonstrating their potential for use in the design of chemical sensors. nih.gov

Furthermore, aniline derivatives can be polymerized with other elements to create novel functional materials. The polymerization of phenylamines with sulfur monochloride yields poly[N,N-(phenylamino)disulfides], which have a unique conjugated backbone consisting of nitrogen and sulfur atoms. nih.gov These polymers exhibit a range of colors, from pale yellow to deep purple, depending on the electronic nature of the substituents on the aromatic ring. nih.gov This demonstrates how the aniline structure can be leveraged to create materials with specific optical properties.

Composites incorporating aniline-based polymers have also been developed for environmental applications. A composite containing poly(aniline-co-aniline-2,5-disulfonic acid), L-hexuronic acid, and metallic Ag/SiO2 nanoparticles was synthesized as a thermally stable anionic polyelectrolyte for the removal of safranin dye from water. researchgate.net This research highlights the utility of aniline derivative-based composites in creating functional materials for water purification and pollution management. researchgate.net

Catalysis Research

The aniline scaffold is a key structural motif in the development of organic catalysts. The nitrogen atom's basicity and the aromatic ring's electronic properties can be fine-tuned through substitution, making aniline derivatives versatile platforms for designing catalysts for a variety of organic transformations.

Organocatalytic Applications of this compound Scaffolds

The aniline framework is central to a range of organocatalytic reactions. An efficient method for the direct asymmetric para C−H aminoalkylation of aniline derivatives has been developed, which utilizes a chiral phosphoric acid as the catalyst. researchgate.net In this reaction, various aniline derivatives undergo enantioselective aminoalkylation to produce optically active diarylmethylamine products in good yields and with high enantioselectivities. researchgate.net This methodology provides a direct route to valuable chiral building blocks used in the synthesis of pharmaceuticals, such as the key intermediate for the antihistamine drug levocetirizine. researchgate.net This demonstrates the potential of using catalysts to functionalize the aniline ring in a highly controlled and selective manner, highlighting the importance of the aniline scaffold in asymmetric synthesis.

Advanced Analytical and Sensor Development

Fluorescent molecular sensors are synthetic agents that alter their fluorescence signal upon binding to a specific analyte. nih.gov Aniline derivatives, including those of this compound, have emerged as important components in the design of these advanced analytical tools due to their favorable photophysical properties and the ease with which their structure can be modified.

Development of Fluorescent Probes and Chemical Sensors Based on this compound

The aniline moiety is frequently incorporated into fluorescent dyes to act as a recognition site or to modulate the electronic properties of the fluorophore. A notable example is a simple 4-aniline boron-dipyrromethene (BODIPY) dye developed as a highly sensitive fluorescent probe for acidic pH. researchgate.net This sensor operates based on a photoinduced electron transfer (PeT) mechanism. In its non-protonated state, the aniline group quenches the fluorescence of the BODIPY core. Upon protonation in an acidic environment, the PeT process is inhibited, leading to a dramatic increase in fluorescence intensity. researchgate.net This "turn-on" response allows for the sensitive detection of changes in acidity. The probe has also been successfully used for the visual detection of dissolved carbon dioxide gas. researchgate.net

The key performance characteristics of this BODIPY-aniline sensor are detailed in the table below.

ParameterValueConditions
pH Sensing Range1.42 - 4.12Methanol-water (1:1, v/v) solution
Fluorescence Increase>500-foldWithin the sensing range
pKa3.24-
MechanismPhotoinduced Electron Transfer (PeT)"Turn-on" fluorescence upon protonation

In addition to small-molecule probes, polymers derived from aniline are used in sensor development. As mentioned previously, thin films made from polyaniline derivatives have shown high sensitivity to gases like ammonia, functioning as resistive sensors where the electrical properties change upon exposure to the analyte. nih.gov Another approach involves creating molecularly imprinted polymers (MIPs). A novel molecularly imprinted fluorescent sensor was synthesized for the determination of 4-nitroaniline, demonstrating high selectivity and sensitivity with a detection limit in the nanomolar range. nih.gov These examples underscore the versatility of the aniline scaffold in creating a wide array of sensing platforms, from fluorescent probes for pH to polymer films for gas detection.

Environmental Chemistry and Toxicology Research of this compound Derivatives

The environmental fate and toxicological impact of industrial chemicals are of paramount concern for ecosystem health and human safety. Aromatic amines, a class of compounds widely used in the manufacturing of dyes, pesticides, and pharmaceuticals, are of particular interest due to their potential for environmental persistence and biological activity. This section focuses on the environmental chemistry and toxicology of this compound and its derivatives, exploring their behavior in the environment and their effects on living organisms. While specific data on this compound is limited, this review synthesizes available information on closely related aniline derivatives to infer potential environmental behavior and toxicological profiles.

Environmental Fate and Transport Studies

The environmental fate of a chemical compound is governed by a combination of physical, chemical, and biological processes that determine its distribution, persistence, and transformation in the environment. For derivatives of this compound, understanding these processes is crucial for predicting their environmental impact.

Biodegradation: The microbial breakdown of organic compounds is a key process in their removal from the environment. Several studies have elucidated the biodegradation pathways of aniline and its derivatives under both aerobic and anaerobic conditions. In aerobic environments, bacteria often initiate the degradation of aniline by forming catechol, which is then further broken down through ortho- or meta-cleavage pathways. nih.govplos.org For instance, various aerobic bacteria have been shown to mineralize aniline to carbon dioxide and microbial biomass. nih.govnih.gov The major aerobic biodegradation pathway for aniline in pond water involves oxidative deamination to catechol, followed by metabolism through intermediates like cis,cis-muconic acid and beta-ketoadipic acid. nih.gov Anaerobic degradation of aniline has also been observed, with one identified pathway involving the initial carboxylation to 4-aminobenzoic acid, which is then transformed to 4-aminobenzoyl-CoA and subsequently undergoes reductive deamination to benzoyl-CoA. d-nb.infoosti.gov While these pathways have been established for aniline, the specific biodegradation routes for this compound are not well-documented. The presence of the diethylaminomethyl group may influence the susceptibility of the aromatic ring to microbial attack.

Photodegradation: Photodegradation, the breakdown of compounds by light, is another significant environmental attenuation process, particularly in aquatic systems. Aniline is known to undergo rapid photolysis. waterquality.gov.au The photocatalytic degradation of aniline and its derivatives has been investigated using various catalysts, such as titanium dioxide (TiO2). researchgate.netmdpi.com In the presence of TiO2 and UV radiation, aniline can be degraded into intermediates including phenol, 2-aminophenol, hydroquinone, and nitrobenzene, which are eventually mineralized to inorganic compounds. researchgate.net The rate of photodegradation can be influenced by factors such as pH, the presence of photocatalysts, and the intensity of light. researchgate.net For substituted anilines, the nature and position of the substituent can affect the rate and pathway of photodegradation.

The mobility of chemical compounds in the environment is largely determined by their adsorption to soil and sediment particles. The adsorption of aniline and its derivatives is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netnih.gov Generally, aniline adsorbs more strongly to soils with higher organic matter content and under acidic conditions. waterquality.gov.au The adsorption process can involve various interactions, including hydrogen bonding, hydrophobic effects, and cation exchange. nih.gov Studies on aniline have shown that its adsorption to soil can be a spontaneous and exothermic process. nih.gov

Leaching is the process by which a substance moves through the soil with water. The potential for a compound to leach into groundwater is inversely related to its adsorption to soil particles. Compounds that are weakly adsorbed are more likely to be mobile and pose a risk of groundwater contamination. The leaching potential of aniline derivatives is therefore dependent on the same soil and chemical properties that govern adsorption. copernicus.org Low ionic strength in the soil solution can enhance the transport of aniline, potentially increasing the risk of leaching. nih.gov The specific adsorption and leaching characteristics of this compound have not been extensively studied, but it can be inferred that its behavior will be influenced by the physicochemical properties conferred by the diethylaminomethyl substituent.

Ecotoxicological Impact Assessment on Aquatic Ecosystems

Aromatic amines can have significant ecotoxicological effects on aquatic organisms. mdpi.comnih.gov The toxicity of aniline and its derivatives varies widely among different species. nih.gov Acute toxicity, typically measured as the concentration that is lethal to 50% of a test population (LC50) over a short period, has been determined for various aquatic organisms. For example, the 96-hour LC50 of aniline for the fish species Oreochromis mossambicus has been reported to be 69.4 mg/L, while for the cladoceran Moina micrura it is 0.6 mg/L, indicating a higher sensitivity of the invertebrate species. nih.gov

Chronic exposure to lower concentrations of aniline can also have detrimental effects, including reduced growth, impaired reproduction, and behavioral changes. nih.gov For instance, long-term exposure of tilapia to aniline at concentrations as low as 0.02 mg/L resulted in reduced fish yield and growth rate. nih.gov The Canadian water quality guideline for aniline for the protection of freshwater life is 2.2 µg·L-1, based on the chronic toxicity to the water flea Daphnia magna. ccme.ca

The ecotoxicological impact of this compound on aquatic ecosystems has not been specifically reported. However, based on the data for other aniline derivatives, it is reasonable to assume that it could pose a risk to aquatic life. The toxicity of substituted anilines can be influenced by the nature of the substituent groups.

Mechanistic Toxicology and Biotransformation Studies

Understanding the mechanisms of toxicity and how organisms metabolize foreign compounds (biotransformation) is essential for assessing their potential health risks. The metabolism of aniline and its derivatives has been studied in various organisms, including mammals. In humans, the biotransformation of a related compound, 4-dimethylaminophenol, involves conjugation with glucuronic acid and sulfate, as well as the formation of thioethers. nih.gov

In fish, the metabolism of aniline and 4-chloroaniline has been investigated. These studies suggest that N-acetylation is a dominant metabolic pathway for 4-chloroaniline. plos.org The metabolism of N-substituted anilines, such as N-ethyl-N-methylaniline, involves both α-C-oxidation and N-oxidation, which are mediated by different enzyme systems. nih.gov The α-C-oxidation is dependent on the cytochrome P-450 enzyme system, while N-oxidation is mediated by a flavoprotein amine oxidase. nih.gov

The specific metabolic pathways and toxicological mechanisms of this compound have not been elucidated. However, it is likely that its biotransformation would involve enzymatic reactions targeting the diethylaminomethyl group and the aromatic ring, potentially leading to the formation of various metabolites with different toxicological properties.

Q & A

Q. What are the common synthetic routes for 4-(Diethylaminomethyl)aniline, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves alkylation of aniline derivatives with diethylamine and formaldehyde under controlled conditions. Key steps include:

Alkylation : Reacting 4-aminobenzyl alcohol with diethylamine and formaldehyde in a polar aprotic solvent (e.g., DMF) at 50–60°C for 6–8 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

  • Critical Factors : Temperature control, inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Synthetic StepReagents/ConditionsYield Range
AlkylationDMF, 60°C, 8 hrs60–75%
PurificationEthyl acetate/hexane85–90% purity

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows peaks for aromatic protons (δ 6.5–7.2 ppm), diethylamino group (δ 2.4–3.1 ppm), and methylene bridge (δ 3.8 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 208.3 .

Q. What are the key structural features of this compound that determine its reactivity?

  • Methodological Answer :
  • Electron-Donating Groups : The diethylaminomethyl group increases electron density on the aromatic ring, enhancing nucleophilic substitution at the para position .
  • Steric Effects : The bulky diethylamino group limits reactivity at the ortho position, directing reactions to the meta or para positions .
  • Hydrogen Bonding : The amine group participates in hydrogen bonding, influencing solubility in polar solvents (e.g., DMSO, ethanol) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Q. What solvents and reaction conditions are optimal for functionalizing this compound?

  • Methodological Answer :
  • Acylation : Use acetic anhydride in dichloromethane (0°C to RT, 2 hrs) to form acetylated derivatives .
  • Suzuki Coupling : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O (80°C, 12 hrs) for aryl boronic acid coupling .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
  • Structural-Activity Relationships (SAR) : Modify the diethylamino group to ethyl/isopropyl and evaluate changes in activity .
  • Meta-Analysis : Pool data from kinetic assays (e.g., enzyme inhibition) and apply statistical models (ANOVA, Tukey’s test) .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., 3^3H-labeled compounds) to quantify affinity for GPCRs .
  • Molecular Dynamics Simulations : Use software like GROMACS to model interactions with enzymatic active sites (e.g., kinases) .
  • Gene Expression Profiling : RNA-seq to identify upregulated/downregulated pathways post-treatment .

Q. How does the electronic environment of the diethylaminomethyl group influence the compound's chemical behavior?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 to map electron density distribution and predict sites for electrophilic attack .
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating strength (e.g., E₁/2 ≈ +0.8 V vs. Ag/AgCl) .

Q. What computational methods are suitable for predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • QSAR Models : Train models using descriptors like Hammett constants (σ) and molar refractivity .
  • Docking Studies : AutoDock Vina to screen derivatives against protein targets (e.g., EGFR tyrosine kinase) .

Q. How can batch-to-batch variability in this compound synthesis be minimized through process optimization?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) to identify critical quality attributes (CQAs) .
  • PAT (Process Analytical Technology) : In-line FTIR to monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.